6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide
描述
6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a hydroxy group at the 6-position of the pyrimidine ring and a 2-(2-methylthiazol-4-yl)phenyl substituent on the carboxamide nitrogen. The hydroxy group may confer hydrogen-bonding capacity, while the thiazole ring and methyl substituent contribute to lipophilicity and steric effects .
属性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-18-13(7-22-9)10-4-2-3-5-11(10)19-15(21)12-6-14(20)17-8-16-12/h2-8H,1H3,(H,19,21)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERANRNHHBELTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the condensation of appropriate precursors, such as aminopyrimidines and carboxylic acids, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups or the core structure, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound
科学研究应用
Synthesis and Structural Characteristics
The synthesis of 6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide typically involves the reaction of thiazole derivatives with pyrimidine frameworks. The structural analysis reveals that the compound contains a pyrimidine core substituted with a thiazole moiety, which is crucial for its biological activity.
Anticancer Properties
One of the most significant applications of this compound is its anticancer activity. Research indicates that it acts as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which is involved in RNA polymerase II transcription regulation. Inhibition of CDK9 leads to reduced expression of the Mcl-1 protein, an anti-apoptotic factor, thereby triggering apoptosis in cancer cells.
Case Study: CDK9 Inhibition
- Cell Lines Tested : Human cancer cell lines including CLL cells.
- Mechanism : Inhibits CDK9-mediated transcription, leading to apoptosis.
- Selectivity : Demonstrates over 80-fold selectivity for CDK9 compared to CDK2 .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Thiazole-containing compounds have shown promise in reducing seizure activity, with structure-activity relationship studies indicating that specific substitutions enhance efficacy.
Case Study: Anticonvulsant Efficacy
- Model Used : MES (Maximal Electroshock) and PTZ (Pentylenetetrazol) models.
- Results : Certain analogues exhibited significant anticonvulsant action with effective doses lower than standard medications .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the thiazole and pyrimidine rings can significantly influence potency and selectivity.
Table 2: SAR Insights
| Modification | Impact on Activity |
|---|---|
| Hydroxy group position | Enhances solubility and bioavailability |
| Thiazole substitution | Critical for CDK9 inhibition |
| Aromatic substitutions | Influence on binding affinity |
作用机制
The mechanism by which 6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medical applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
相似化合物的比较
Core Scaffold Variations
The compound shares a pyrimidine-4-carboxamide core with analogs such as:
- 6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide (): This analog replaces the 2-methylthiazole-attached phenyl group with a 4-methoxyphenyl-substituted thiazole.
- The tetrahydro-pyrimidine scaffold also introduces conformational rigidity .
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (): Incorporates a piperazinyl group with a hydroxyethyl chain, enhancing hydrophilicity and solubility compared to the target compound’s simpler thiazole-phenyl substituent .
Substituent Analysis
- Hydroxy vs. Thioxo/Methoxy Groups: The 6-hydroxy group in the target compound may act as a hydrogen-bond donor, a feature absent in the thioxo () and methoxy () analogs. This could influence target binding selectivity or metabolic stability.
- Thiazole Modifications : The 2-methylthiazole in the target compound vs. 4-methoxyphenylthiazole () or unsubstituted thiazole () affects steric bulk and π-π stacking interactions.
Physicochemical Properties (Theoretical)
*Predicted using fragment-based methods (e.g., Moriguchi logP).
Binding Interactions
- The 6-hydroxy group in the target compound could engage in hydrogen bonding with polar residues in enzymatic active sites, a feature absent in the methoxy () and thioxo () analogs.
- The 2-methylthiazole-phenyl group may enhance hydrophobic interactions compared to the piperazinyl group in , which could favor solubility but reduce membrane permeability .
Metabolic Stability
- The hydroxy group in the target compound may increase susceptibility to glucuronidation or sulfation, whereas the thioxo group () might resist oxidative metabolism.
Research Findings and Limitations
While structural comparisons highlight key differences, experimental data on potency, selectivity, or pharmacokinetics are absent in the provided evidence . For example:
生物活性
6-Hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide, also known as PTC-209, is a small molecule that has garnered attention for its potential therapeutic applications. This compound features a unique structure that includes a pyrimidine ring, a hydroxyl group, and a carboxamide group, linked to a phenyl group with a 2-methylthiazol moiety. Its biological activity has been explored in various contexts, particularly in cancer research and as an inhibitor of specific biological pathways.
Chemical Structure and Properties
The IUPAC name for this compound is N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide. The chemical formula is , and it possesses notable functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-[2-(2-methylthiazol-4-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
| CAS Number | 1797181-88-4 |
This compound has been identified as an inhibitor of the cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation and cell cycle progression. By inhibiting CDK9, this compound can lead to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that PTC-209 exhibits significant anticancer properties across various cancer cell lines. For instance:
- Inhibition of CDK9 : Studies have shown that PTC-209 selectively inhibits CDK9 with nanomolar affinity, leading to decreased viability in cancer cell lines such as HeLa and A549 .
- Apoptosis Induction : The compound triggers apoptosis in human cancer cells by downregulating Mcl-1 levels. This effect was confirmed through assays measuring cell viability and apoptosis markers .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the thiazole and pyrimidine moieties can significantly influence the biological activity of the compound. Variations in substituents on the phenyl ring have been shown to enhance or diminish CDK9 inhibition potency .
Case Studies
- PTC-209 in Cancer Treatment : In a study published in the Journal of Medicinal Chemistry, PTC-209 was evaluated for its ability to inhibit CDK9 in various cancer models. Results indicated that treatment with PTC-209 led to reduced tumor growth in xenograft models of human cancers .
- Comparison with Other CDK Inhibitors : In comparative studies, PTC-209 demonstrated superior selectivity for CDK9 over other cyclin-dependent kinases, highlighting its potential as a targeted therapeutic agent .
常见问题
Q. What are the recommended synthetic routes for 6-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving acylation and amination reactions. For example, a pyrimidine core can be functionalized using a thiazole-containing phenylamine derivative. Key steps include:
- Acylation : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with a hydroxy-substituted benzoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Amination : Introducing the hydroxy group via nucleophilic substitution or metal-catalyzed coupling.
Optimization strategies: - Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For instance, fractional factorial designs can identify critical parameters affecting yield .
- Employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions) .
- X-ray Crystallography : Resolve the 3D structure to analyze dihedral angles between the pyrimidine ring and substituents (e.g., thiazole-phenyl group twist ≈12.8°) and hydrogen-bonding networks .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for labile groups like the hydroxycarboxamide moiety .
Advanced Research Questions
Q. How can researchers design experiments to investigate the inhibitory activity of this compound against kinases such as Src/Abl?
- Methodological Answer :
- Kinase Assays : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with purified Src/Abl kinases. Include positive controls (e.g., dasatinib) and measure IC values .
- Cellular Validation : Test in cancer cell lines (e.g., K562 leukemia) with Western blotting to assess phosphorylation levels of downstream targets (e.g., STAT5) .
- Molecular Docking : Perform simulations using software like AutoDock Vina to predict binding modes, focusing on interactions with the kinase ATP-binding pocket .
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values, cell viability assays) and apply statistical tools (e.g., random-effects models) to account for variability .
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize confounding factors. For example, discrepancies in cytotoxicity may arise from differences in cell culture conditions .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational approaches are used to predict the binding affinity of this compound with targets like α7 nicotinic acetylcholine receptors (nAChR)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of binding poses. Focus on key residues (e.g., Trp-55 in α7 nAChR) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to guide SAR studies .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer interactions between the hydroxy group and receptor active site .
Q. What strategies can address low solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Modify the hydroxy group to a phosphate ester or PEGylated derivative for enhanced aqueous solubility .
- Nanoparticle Formulation : Use lipid-based carriers (e.g., liposomes) to improve pharmacokinetic profiles. Characterize particle size via dynamic light scattering (DLS) .
- Salt Formation : Screen counterions (e.g., hydrochloride, sodium) to optimize crystallinity and dissolution rates .
Q. How can researchers assess metabolic stability using in vitro models?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS. Compare intrinsic clearance (CL) across species .
- CYP450 Inhibition Screening : Use fluorogenic substrates to test for interactions with CYP3A4/2D6, which may predict drug-drug interactions .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates that could cause toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
